trans,trans-Farnesyl bromide

Description

The exact mass of the compound Farnesyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

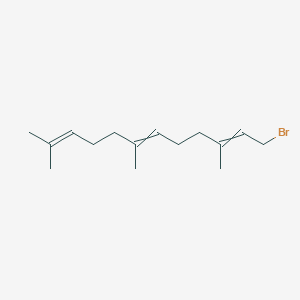

IUPAC Name |

(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFMBFMTJFSEEY-YFVJMOTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCBr)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28290-41-7 |

Source

|

| Record name | trans,trans-Farnesyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Reactivity of trans,trans-Farnesyl Bromide: A Mechanistic Exploration for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

trans,trans-Farnesyl bromide, a 15-carbon isoprenoid derivative, is a pivotal molecule in both biochemical research and synthetic organic chemistry. Its significance stems from its role as a synthetic analogue of farnesyl pyrophosphate (FPP), the natural precursor for protein farnesylation, a critical post-translational modification implicated in various cellular signaling pathways, including those governed by the Ras superfamily of small GTPases. Understanding the mechanistic nuances of this compound's reactivity is paramount for its effective utilization in the synthesis of enzyme inhibitors, molecular probes, and potential therapeutic agents. This technical guide provides a comprehensive analysis of the core mechanisms governing its reactivity, supported by structural data, and outlines experimental protocols for its study.

Core Reactivity: A Tale of Two Pathways

The reactivity of this compound is primarily dictated by its structure: a primary allylic bromide. This configuration allows it to participate in nucleophilic substitution reactions through two principal competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The prevalence of one pathway over the other is intricately linked to the reaction conditions, specifically the nature of the nucleophile, the solvent polarity, and the temperature.

The SN1 Mechanism: A Stepwise Path via a Stabilized Carbocation

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo an SN1 reaction. This mechanism proceeds in a stepwise manner. The initial and rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This farnesyl cation, with the positive charge delocalized over two carbon atoms, is then rapidly attacked by the nucleophile.

The stability of the allylic carbocation is a key factor favoring the SN1 pathway. This stability can also lead to a potential complication: the formation of isomeric products. Nucleophilic attack can occur at either of the two carbons sharing the positive charge in the resonance hybrid, leading to a mixture of the expected primary allylic substitution product and a rearranged tertiary allylic product.

The SN2 Mechanism: A Concerted and Direct Displacement

Conversely, with a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. This pathway is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. This backside attack leads to an inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not a primary consideration.

The rate of the SN2 reaction is dependent on the concentration of both the farnesyl bromide and the nucleophile. Steric hindrance around the reaction center can significantly impede the SN2 pathway. However, as a primary bromide, this compound is relatively unhindered at the site of substitution, making the SN2 mechanism a viable pathway.

Factors Influencing the Reaction Mechanism

The competition between the SN1 and SN2 pathways for this compound is a delicate balance influenced by several key factors. A systematic understanding of these factors is crucial for controlling the outcome of a reaction.

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a primary determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate and the leaving group in the SN1 reaction, while aprotic solvents do not solvate the nucleophile as strongly, enhancing its reactivity in the SN2 reaction. |

| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | The bromide ion is a good leaving group, which is a prerequisite for both mechanisms. |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary allylic bromide, the substrate itself presents a borderline case, allowing for both mechanisms to be operative under different conditions. The allylic nature provides resonance stabilization for an SN1 intermediate. |

| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can provide the energy needed for carbocation formation in the SN1 pathway and also favor competing elimination reactions. |

Elimination Reactions: A Competing Consideration

In addition to substitution reactions, this compound can also undergo elimination reactions (E1 and E2) to form trienes. These reactions are generally favored by the use of strong, sterically hindered bases and higher temperatures. The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction, while the E2 mechanism is a concerted process, analogous to the SN2 reaction. In many cases, particularly under conditions that favor SN1, a mixture of substitution and elimination products can be expected.

Experimental Protocols

To investigate the reactivity of this compound, a series of well-defined experiments can be conducted.

Synthesis of this compound

A common method for the synthesis of this compound is the Appel reaction, starting from trans,trans-farnesol.

Materials:

-

trans,trans-Farnesol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve trans,trans-farnesol and carbon tetrabromide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Slowly add a solution of triphenylphosphine in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Kinetic Analysis of Solvolysis (SN1 Conditions)

The rate of solvolysis of this compound in a polar protic solvent (e.g., 80% ethanol/20% water) can be monitored to determine the first-order rate constant.

Materials:

-

This compound

-

Ethanol

-

Deionized water

-

Standardized sodium hydroxide solution

-

Phenolphthalein indicator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

In a reaction vessel thermostated at a specific temperature, add a known volume of the 80:20 ethanol:water solvent mixture and a few drops of phenolphthalein.

-

Add a small, known volume of the standardized NaOH solution to the reaction vessel.

-

Initiate the reaction by injecting a small, known volume of the farnesyl bromide stock solution into the reaction vessel with vigorous stirring.

-

Record the time it takes for the pink color of the indicator to disappear. This corresponds to the time required for the solvolysis reaction to produce enough HBr to neutralize the added NaOH.

-

Immediately add another aliquot of the NaOH solution and record the time for the color to disappear again.

-

Repeat this process for several aliquots to obtain a series of time points.

-

The first-order rate constant (k) can be determined by plotting ln([Farnesyl Bromide]t/[Farnesyl Bromide]₀) versus time.

Product Analysis under Competing SN1/SN2 Conditions

To determine the product distribution under conditions where both SN1 and SN2 mechanisms may compete, reactions can be carried out with a moderately strong nucleophile in a solvent of intermediate polarity.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Aqueous acetone (e.g., 70% acetone/30% water)

-

Diethyl ether

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

Dissolve this compound in the aqueous acetone solvent mixture.

-

Add a stoichiometric amount of sodium azide and stir the reaction at a controlled temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the products with diethyl ether.

-

Dry the organic layer, concentrate it, and analyze the product mixture by GC-MS to identify and quantify the different substitution (and any elimination) products.

-

Isolate the major products by column chromatography and characterize them by NMR spectroscopy to confirm their structures.[1]

Conclusion

The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. Its ability to react via both SN1 and SN2 mechanisms, coupled with the potential for elimination and rearrangement reactions, makes it a versatile yet challenging substrate in organic synthesis. For researchers in drug development, a thorough understanding of these competing pathways is essential for designing rational syntheses of farnesylated molecules and for developing novel inhibitors of protein farnesyltransferase. By carefully controlling the reaction conditions, it is possible to steer the reactivity of this compound towards the desired outcome, unlocking its full potential as a tool in medicinal chemistry and chemical biology.

References

A Technical Guide to the Stability and Storage of trans,trans-Farnesyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,trans-Farnesyl bromide is a crucial reagent in various biochemical and synthetic applications, particularly in the study of protein prenylation. However, its utility is matched by its inherent instability. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It consolidates available data on its handling, outlines potential degradation pathways, and offers detailed experimental protocols for researchers to conduct their own stability assessments. This guide aims to equip researchers with the necessary knowledge to effectively use and preserve the integrity of this valuable compound.

Introduction

This compound ((2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene) is an isoprenoid alkyl halide widely employed as a synthetic precursor and a tool in chemical biology. Its primary application lies in its use as an alkylating agent to introduce the farnesyl group onto various molecules, including peptides and proteins, to study post-translational modifications like farnesylation. The reactivity that makes it a potent farnesyl donor also contributes to its limited stability. This document serves as a technical resource for understanding and managing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₅Br | |

| Molecular Weight | 285.26 g/mol | |

| Appearance | Brownish or light yellow oil | [1] |

| Boiling Point | 100-110 °C at 15 mmHg | |

| Density | 1.052 g/mL at 25 °C | |

| Refractive Index | n20/D 1.509 |

Stability Profile

This compound is known to be a relatively unstable compound, susceptible to degradation under common laboratory conditions.[1][2] Its instability primarily stems from its reactivity as an allylic bromide, making it prone to nucleophilic substitution and elimination reactions.

Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis. The presence of water or other nucleophilic solvents can lead to the displacement of the bromide ion, forming farnesol and other related products. It is explicitly stated that the compound is sensitive to hydrolysis, necessitating the use of anhydrous solvents to prevent premature degradation.[1]

Thermal and Photostability

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of this compound, the following storage and handling conditions are strongly recommended.

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8°C for short-term storage. For longer periods, storage at -20°C is advisable, with the caveat that it should be used promptly after synthesis. | To minimize thermal degradation and side reactions. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | |

| Moisture | The compound is hygroscopic. Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis. | |

| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent potential photodegradation. | [3] |

| Solvents | Use anhydrous solvents for all manipulations. | To prevent hydrolysis and other solvent-mediated degradation. | [1] |

One synthetic procedure explicitly states that farnesyl bromide is "prone to decomposition" and should be kept cold during extractions and washings, and stored in a freezer at approximately -20°C for no longer than one day.[2]

Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis to trans,trans-farnesol. This reaction is a nucleophilic substitution where water acts as the nucleophile.

Caption: Proposed primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

Due to the lack of published quantitative stability data, researchers may need to perform their own assessments. The following protocols provide a framework for conducting such studies.

Synthesis of this compound (for use as a reference standard)

A common method for the synthesis of this compound involves the treatment of trans,trans-farnesol with phosphorus tribromide (PBr₃) in an anhydrous solvent at low temperatures.[1]

Materials:

-

trans,trans-Farnesol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice/water bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve trans,trans-farnesol in anhydrous diethyl ether containing a small amount of pyridine in a round-bottom flask.

-

Cool the mixture to -10°C to -5°C using an ice-salt bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours at the same temperature.

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at room temperature to yield this compound.

-

Due to its instability, it is recommended to use the product immediately or store it under inert gas at -20°C for a very short period.[1][2]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products.

Instrumentation and Conditions (Suggested Starting Point):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program: A linear gradient from 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution with the initial mobile phase composition.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose the sample solution to UV light.

Analyze the stressed samples by HPLC to ensure that degradation products are well-resolved from the parent peak.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for assessing the stability of this compound.

Caption: General workflow for stability testing of this compound.

Conclusion

This compound is an invaluable but unstable chemical tool. Its sensitivity to hydrolysis, and likely to heat and light, necessitates careful storage and handling to ensure its efficacy in experimental applications. By adhering to the recommended conditions of low temperature, inert atmosphere, and exclusion of moisture, researchers can minimize degradation. The provided experimental protocols offer a starting point for developing a comprehensive understanding of its stability profile under specific laboratory conditions. This knowledge is critical for the successful application of this compound in the synthesis of novel compounds and the elucidation of biological pathways.

References

The Role of trans,trans-Farnesyl Bromide in Protein Prenylation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of trans,trans-farnesyl bromide in the study of protein prenylation. Protein prenylation is a vital post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to cysteine residues of target proteins. This modification is crucial for the proper localization and function of a multitude of proteins involved in cellular signaling, proliferation, and differentiation. Dysregulation of protein prenylation is implicated in various diseases, most notably cancer, making the enzymes involved, particularly farnesyltransferase (FTase), significant targets for therapeutic intervention.

This compound serves as a fundamental tool for researchers in this field. It is a key precursor for the synthesis of farnesylated molecules, including probes and inhibitors, that are instrumental in elucidating the mechanisms of protein prenylation and for the development of novel therapeutics. This guide will delve into the applications of this compound, present quantitative data on its derivatives, provide detailed experimental protocols, and visualize key pathways and workflows.

Core Applications of this compound in Research

This compound is a reactive alkylating agent that readily participates in the synthesis of various molecules essential for studying protein prenylation. Its primary applications include:

-

Synthesis of Farnesylated Peptides and Proteins: It is used to chemically synthesize farnesylated peptides and proteins in vitro. These modified molecules are crucial for investigating the functional consequences of farnesylation on protein behavior and for probing the active sites of enzymes involved in the prenylation pathway[1].

-

Precursor for Farnesyltransferase Inhibitors (FTIs): The farnesyl moiety is a key structural component of many competitive inhibitors of FTase. This compound is a starting material for the synthesis of various FTIs, which are a class of drugs designed to block the activity of this enzyme[1].

-

Generation of Probes for Mechanistic Studies: It is used to create analogs of farnesyl pyrophosphate (FPP), the natural substrate of FTase. These analogs can be modified with reporter groups such as fluorophores, biotin, or clickable handles (e.g., alkynes or azides) to facilitate the detection, visualization, and identification of prenylated proteins and to study enzyme kinetics[2][3][4][5][6]. A notable example is its use in preparing S-trans,trans-farnesyl-L-cysteine methyl ester, a vital compound for studying G-protein signaling pathways[1].

-

Metabolic Labeling of Prenylated Proteins: Alkyne- or azide-modified analogs of farnesyl bromide are used to synthesize probes for metabolic labeling experiments. These probes are taken up by cells and incorporated into proteins by the endogenous prenylation machinery, allowing for subsequent detection and identification of the prenylated proteome[5][6][7].

Quantitative Data on Farnesyltransferase Inhibition and Substrate Kinetics

The following table summarizes key quantitative data for farnesyltransferase and its inhibition, including data for a derivative of this compound and a key FPP analog.

| Compound/Parameter | Target Enzyme | Key Finding(s) | Value(s) | Reference(s) |

| Farnesyloxy-5-hydroxy-2,3,6-trifluoro-4-nitrobenzene | Farnesyltransferase | Inhibition of enzyme activity | IC50: 6.3 μM | [2] |

| Farnesyl Pyrophosphate (FPP) | Farnesyltransferase | Binding affinity and catalytic rate | Kd: 2.8 nM; kcat: 0.06 s-1 | [8] |

| 8-Anilinogeranyl Pyrophosphate (AGPP) | Geranylgeranyl-protein Transferase Type I (GGTase I) | Inhibitory activity | Ki: 0.06 μM; IC50: 20 μM | [9] |

| 8-Anilinogeranyl Pyrophosphate (AGPP) | Farnesyltransferase | Substrate activity | Transferred to Ras with kinetics similar to FPP | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound-derived tools in research. Below are protocols for two key experimental approaches.

Protocol 1: In Vitro Protein Farnesylation Assay Using Radiolabeled Precursors

This protocol is adapted from methods used to measure the enzymatic activity of FTase in vitro[10][11]. It is designed to quantify the transfer of a radiolabeled farnesyl group from [3H]FPP to a protein substrate.

Materials:

-

Purified recombinant farnesyltransferase (FTase)

-

Purified recombinant protein substrate (e.g., H-Ras)

-

[3H]farnesyl pyrophosphate ([3H]FPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 μM ZnCl2

-

Stop Solution: 1 M HCl in ethanol

-

Scintillation fluid

-

Glass fiber filters

-

Filter manifold apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Assay Buffer

-

Purified protein substrate (e.g., H-Ras to a final concentration of 1-5 μM)

-

Test compound (e.g., a potential FTI) or vehicle control (e.g., DMSO)

-

Purified FTase (to a final concentration of 10-50 nM)

-

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the enzyme and substrate/inhibitor to equilibrate.

-

Initiation of Reaction: Start the reaction by adding [3H]FPP to a final concentration of 0.5-1 μM.

-

Incubation: Incubate the reaction at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of Stop Solution.

-

Precipitation: Incubate on ice for 15 minutes to allow for protein precipitation.

-

Filtration: Spot the reaction mixture onto a glass fiber filter. Wash the filters three times with 95% ethanol using a filter manifold apparatus to remove unincorporated [3H]FPP.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of farnesylated protein by converting the counts per minute (CPM) to moles of product using the specific activity of the [3H]FPP. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Metabolic Labeling and Identification of Farnesylated Proteins Using a Clickable Farnesyl Bromide Analog

This protocol outlines the "Tagging-via-Substrate" (TAS) approach for identifying farnesylated proteins in cultured cells using an alkyne-modified farnesyl alcohol, which is synthesized from an alkyne-modified farnesyl bromide[3][4][6][7].

Materials:

-

Mammalian cell line of interest (e.g., HeLa, COS-7)

-

Cell culture medium and supplements

-

Alkyne-modified farnesol (synthesized from alkyne-modified farnesyl bromide)

-

Lovastatin (to inhibit endogenous isoprenoid synthesis)

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors

-

Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)

-

Click chemistry reagents: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

SDS-PAGE gels and Western blotting apparatus

-

Streptavidin-HRP conjugate (for biotin-tagged proteins) or fluorescence imager (for fluorescently-tagged proteins)

-

Streptavidin-agarose beads (for enrichment)

-

Mass spectrometry facility (for protein identification)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with lovastatin (e.g., 10-20 μM) for 6-12 hours to deplete the endogenous pool of FPP.

-

Replace the medium with fresh medium containing the alkyne-modified farnesol (e.g., 25-50 μM) and continue the incubation for 12-24 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry Reaction:

-

To the cleared cell lysate, add the azide-functionalized reporter tag, CuSO4, sodium ascorbate, and TBTA.

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

-

Detection and/or Enrichment:

-

For In-gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, resolve the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using a fluorescence gel scanner[6].

-

For Western Blotting (Biotin Tag): Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a streptavidin-HRP conjugate followed by chemiluminescence detection.

-

For Enrichment and Proteomic Analysis: Incubate the lysate with streptavidin-agarose beads to capture the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins and identify them by mass spectrometry.

-

-

Data Analysis:

-

Analyze the gel or blot images to identify bands corresponding to labeled proteins.

-

For proteomic data, use database search algorithms to identify the proteins from the mass spectra.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway impacted by farnesylation and a typical experimental workflow for identifying farnesylated proteins.

Caption: Ras signaling pathway and the inhibitory action of Farnesyltransferase Inhibitors (FTIs).

Caption: Workflow for identifying farnesylated proteins using metabolic labeling and click chemistry.

This guide highlights the indispensable role of this compound in advancing our understanding of protein prenylation. Its utility as a synthetic precursor for a wide array of research tools enables detailed investigation into the molecular mechanisms of farnesylation and provides a platform for the development of targeted therapeutics against diseases driven by aberrant prenylation. The protocols and data presented herein offer a valuable resource for researchers dedicated to this critical area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 28290-41-7 | Benchchem [benchchem.com]

- 3. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

An In-depth Technical Guide to the Physicochemical Properties of trans,trans-Farnesyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans,trans-farnesyl bromide. The information is curated for researchers and professionals in the fields of chemistry, biology, and drug development who utilize this compound as a key intermediate in organic synthesis and as a tool for studying protein prenylation.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅Br | [1][2][3] |

| Molecular Weight | 285.26 g/mol | [1][2][3] |

| CAS Number | 28290-41-7 | [2][3][4] |

| Appearance | Brown or light yellow oil | [3] |

| Boiling Point | 100-110 °C at 15 mmHg333.3 °C at 760 mmHg | [2][4][5][6] |

| Density | 1.052 g/mL at 25 °C | [2][5][6] |

| Refractive Index (n20/D) | 1.509 | [2][4][5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [2][3][6] |

| Solubility | While quantitative data is not readily available, it is insoluble in water and soluble in oils and likely soluble in common organic solvents like diethyl ether and tetrahydrofuran based on its use in synthesis.[5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR (500 MHz, CDCl₃) δ: 5.54 (br t, J = 8.3 Hz, 1H), 5.08–5.11 (m, 2H), 4.03 (d, J = 8.3 Hz, 2H), 1.97–2.13 (m, 8H), 1.74 (s, 3H), 1.69 (s, 3H), 1.61 (br s, 6H).[8]

-

¹³C NMR (100 MHz, CDCl₃) δ: 143.8, 135.8, 131.6, 124.5, 123.6, 120.7, 39.9, 39.7, 30.0, 26.9, 26.3, 25.9, 17.9, 16.3, 16.2.[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound from trans,trans-Farnesol

A common method for the synthesis of this compound is the bromination of the corresponding alcohol, trans,trans-farnesol.

Procedure using Phosphorus Tribromide (PBr₃): [10]

-

A mixture of trans,trans-farnesol, diethyl ether, and pyridine is cooled to between -5°C and -10°C.

-

Phosphorus tribromide is added dropwise to the cooled mixture while maintaining the temperature.

-

The reaction mixture is stirred for several hours at the same low temperature.

-

The reaction is quenched by pouring the mixture into water and neutralizing it with sodium bicarbonate.

-

The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum to yield this compound, which should be stored in a cold, inert environment due to its relative instability.[11]

Procedure using Methanesulfonyl Chloride and Lithium Bromide: [8]

-

A solution of trans,trans-farnesol, triethylamine, and tetrahydrofuran (THF) is cooled to approximately -45°C.

-

Methanesulfonyl chloride is added dropwise via syringe.

-

The resulting suspension is stirred for about 45 minutes.

-

A room temperature solution of lithium bromide in THF is then added via cannula.

-

The reaction mixture is stirred at 0°C for one hour and then poured into ice water.

-

The aqueous layer is extracted with cold diethyl ether.

-

The combined organic extracts are washed with cold saturated sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

Filtration and concentration by rotary evaporation yield this compound as a light yellow oil. The product is prone to decomposition and should be used immediately or stored at -20°C for no longer than a day.[8]

Determination of Boiling Point (Micro Method)

The boiling point can be determined using a small sample volume with the following micro-reflux method.[11]

-

Approximately 0.5 mL of this compound is placed in a small test tube with a magnetic stir bar.

-

The test tube is secured in a heating block on a stirrer hotplate.

-

A thermometer is positioned with its bulb about 1 cm above the liquid's surface.

-

The liquid is gently stirred and heated until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.

-

The thermometer bulb should be at the level of this condensation ring for an accurate measurement.

-

The stable temperature reading on the thermometer during gentle reflux is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[12][13][14]

-

A clean, dry graduated cylinder is weighed on an analytical balance.

-

A specific volume of this compound (e.g., 5.0 mL) is carefully added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Determination of Refractive Index

The refractive index can be measured using a refractometer. A simple alternative method is also described.[4][8][15]

-

Using a Refractometer:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (typically 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

-

-

The focal length of a convex lens is determined.

-

A few drops of the liquid are placed on a plane mirror, and the convex lens is placed on top, forming a plano-concave liquid lens.

-

The focal length of the combination of lenses is determined.

-

The focal length of the liquid lens can be calculated from the focal lengths of the convex lens and the combination.

-

Using the lens maker's formula and the radius of curvature of the convex lens (measured with a spherometer), the refractive index of the liquid can be calculated.

-

Role in Research and Experimental Workflows

This compound is not a direct participant in endogenous signaling pathways. Instead, it is a critical synthetic precursor for creating molecular probes to study protein prenylation, a vital post-translational modification.

The Protein Farnesylation Pathway

Protein farnesylation is the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[9][10] This process is catalyzed by the enzyme farnesyltransferase (FTase) and is crucial for localizing proteins to cellular membranes, which is essential for their function in signaling pathways, such as those involving Ras GTPases.[3][10]

Experimental Workflow: Synthesis of Farnesylated Probes

Researchers use this compound to synthesize farnesylated amino acids or peptides, such as S-trans,trans-farnesyl-L-cysteine methyl ester.[5] These synthetic molecules are invaluable tools for studying the enzymes involved in prenylation, developing inhibitors, and investigating the functional consequences of this modification on protein behavior.[10]

References

- 1. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein farnesylation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificlabs.com [scientificlabs.com]

- 6. 反,反-溴化金合欢酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 10. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. uotechnology.edu.iq [uotechnology.edu.iq]

- 16. byjus.com [byjus.com]

trans,trans-Farnesyl Bromide: A Technical Guide to its Application as a Precursor for Farnesylated Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-Farnesyl bromide is a pivotal synthetic substrate and research tool for investigating the post-translational modification process known as farnesylation.[1] This lipid modification, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl group to a cysteine residue within a target protein.[2] Farnesylation is critical for the proper localization and function of numerous proteins involved in vital cellular signaling pathways.[3][4] Dysregulation of this process is implicated in various diseases, most notably cancer, making the study of farnesylation and the development of its inhibitors a significant area of therapeutic research.[2][5]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and its role as a precursor in the laboratory synthesis of farnesylated molecules. It further explores the signaling pathways governed by farnesylated proteins, presents detailed experimental protocols, and discusses the application of this compound in drug development, particularly in the context of farnesyltransferase inhibitors.

Chemical Properties and Synthesis of this compound

This compound is a reactive alkyl halide that serves as a farnesyl group donor in chemical syntheses.[6] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₅Br[7] |

| Molecular Weight | 285.26 g/mol [7] |

| Appearance | Liquid[8] |

| Boiling Point | 100-110 °C at 15 mmHg[8] |

| Density | 1.052 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.509[8] |

| Storage Temperature | 2-8°C[8] |

| CAS Number | 28290-41-7 |

Synthesis of this compound from trans,trans-Farnesol

A common and efficient method for synthesizing this compound is through the bromination of trans,trans-farnesol.[6] One established procedure involves the use of phosphorus tribromide (PBr₃) in an anhydrous solvent at low temperatures.[6]

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R represents the trans,trans-farnesyl group)

This reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of farnesol is converted into a good leaving group, which is subsequently displaced by a bromide ion.[6] A reported yield for this method is approximately 93%.[6] Another approach involves reacting trans,trans-farnesol with methanesulfonyl chloride and lithium bromide.[9]

The Role of this compound as a Precursor

In biological systems, the enzyme farnesyltransferase (FTase) catalyzes the transfer of a farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue in proteins containing a C-terminal "CaaX" motif.[2][3] this compound is a valuable tool for mimicking this process non-enzymatically in a laboratory setting.[6] The reactive bromide atom serves as a good leaving group, facilitating the S-alkylation of nucleophiles, particularly the thiol group of cysteine residues in peptides and proteins.[1][6]

This chemical synthesis is crucial for producing farnesylated molecules to study their structure, function, and interactions without the complexities of enzymatic reactions. A key application is the preparation of S-trans,trans-farnesyl-L-cysteine methyl ester, an important compound for investigating G-protein signaling pathways.[6]

Signaling Pathways and the Importance of Farnesylation

Farnesylation is a critical post-translational modification that increases the hydrophobicity of a protein, facilitating its anchoring to cellular membranes.[2][3] This membrane association is essential for the function of many signaling proteins.

The Ras Signaling Pathway:

The Ras family of small GTP-binding proteins (H-Ras, K-Ras, and N-Ras) are central regulators of cell growth and are mutated in approximately 30% of all human cancers.[6][10] For Ras proteins to be biologically active, they must be localized to the plasma membrane, a process that is initiated by farnesylation.[10][11] Once anchored, Ras can be activated and trigger downstream signaling cascades, such as the Raf/MEK/ERK pathway, which promotes cell proliferation.[5] The critical role of farnesylation in Ras activation has made FTase a prime target for anti-cancer drug development.[10]

Caption: Farnesylation is a key step for Ras protein localization to the plasma membrane.

Other important farnesylated proteins include:

-

RhoB: A small GTPase involved in cytoskeletal organization and cell cycle progression.[12]

-

Lamins A and B: Nuclear proteins that maintain the structure of the nucleus.[5]

-

Centromere proteins (CENP-E and CENP-F): These proteins are crucial for mitosis.[4]

Experimental Protocols

This compound is instrumental in various experimental procedures designed to study farnesylation.

Protocol 1: Synthesis of a Farnesylated Peptide

This protocol describes the synthesis of a farnesylated peptide using this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the cysteine-containing peptide in anhydrous DMF.

-

Add a 1.5 molar excess of triethylamine to the solution to act as a base.

-

Slowly add a 1.2 molar excess of this compound to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress using analytical HPLC or mass spectrometry.

-

Upon completion, quench the reaction with water.

-

Purify the farnesylated peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: In Vitro Farnesyltransferase (FTase) Activity Assay

This assay measures the activity of FTase and can be used to screen for inhibitors.[13]

Materials:

-

Recombinant FTase

-

[³H]-Farnesyl diphosphate ([³H]FPP)

-

A CaaX-containing protein substrate (e.g., H-Ras)[13]

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the CaaX protein substrate, and the test compound (potential inhibitor) or vehicle control.

-

Initiate the reaction by adding recombinant FTase.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Add [³H]FPP to the reaction and incubate for an additional 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).

-

Filter the reaction mixture through a glass fiber filter to capture the radiolabeled, farnesylated protein.

-

Wash the filter to remove unincorporated [³H]FPP.

-

Place the filter in a scintillation vial with a scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FTase activity.

Caption: Workflow for the synthesis and analysis of a farnesylated peptide.

Quantitative Data in Farnesylation Research

Quantitative analysis is essential for understanding the efficiency of farnesylation and the potency of inhibitors.[14]

Example Data: Inhibition of FTase Activity

The following table presents hypothetical data from an in vitro FTase assay, demonstrating the effect of a farnesyltransferase inhibitor (FTI).

| FTI Concentration (nM) | FTase Activity (% of Control) |

| 0 (Control) | 100% |

| 1 | 85% |

| 10 | 52% |

| 100 | 15% |

| 1000 | 5% |

From such data, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, which is a critical parameter in drug development.

Applications in Drug Development

The crucial role of farnesylation in the function of oncoproteins like Ras has led to the development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer therapeutics.[15][16] this compound and the farnesylated molecules derived from it are indispensable tools in this field.[6] They are used to:

-

Develop and optimize enzyme assays: Farnesylated peptides can serve as standards or substrates in high-throughput screening for FTIs.[6]

-

Characterize inhibitor mechanisms: By competing with the natural substrate FPP, these synthetic molecules help elucidate how FTIs interact with the FTase active site.[6]

-

Structure-activity relationship (SAR) studies: Analogs of this compound can be synthesized to probe the binding pocket of FTase and design more potent and selective inhibitors.[11]

Several FTIs, such as lonafarnib and tipifarnib, have advanced to clinical trials for various cancers and other diseases like progeria.[5][16] While their success as single agents in cancer has been limited, partly due to alternative prenylation pathways, research into their use in combination therapies and for other indications is ongoing.[15][17]

Conclusion

This compound is a cornerstone reagent for the chemical biology and medicinal chemistry of protein farnesylation. Its ability to act as a farnesyl donor in non-enzymatic reactions allows researchers to synthesize a wide array of farnesylated molecules.[6] These synthetic molecules are critical for dissecting the roles of farnesylated proteins in cellular signaling, validating farnesyltransferase as a drug target, and developing and characterizing novel therapeutic inhibitors. The continued use of this compound will undoubtedly contribute to a deeper understanding of farnesylation-dependent processes and the advancement of new treatments for associated diseases.

References

- 1. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 4. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 28290-41-7 | Benchchem [benchchem.com]

- 7. Farnesyl bromide | C15H25Br | CID 550199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans,trans-ファルネシルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 12. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative determination of cellular farnesyltransferase activity: towards defining the minimum substrate reactivity for biologically relevant protein farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of farnesyltransferase: a rational approach to treat cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Dual Nature of trans,trans-Farnesyl Bromide: A Technical Guide to Its Theoretical and Experimental Properties

For Immediate Release

Shanghai, China – December 23, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the theoretical and experimental properties of trans,trans-farnesyl bromide. This valuable intermediate in organic synthesis, particularly in the study of protein prenylation and the development of farnesyltransferase inhibitors, is examined through the lens of both computational chemistry and laboratory-based analysis.

This whitepaper provides a detailed summary of the molecule's physicochemical characteristics, spectroscopic data, and its role in crucial biological pathways. The guide also includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of relevant biochemical processes to bridge the gap between theoretical understanding and practical application.

Core Physicochemical Properties: A Tale of Two Perspectives

A comparative analysis of the theoretical and experimental properties of this compound reveals a strong correlation between calculated values and empirical data, underscoring the predictive power of modern computational models.

| Property | Theoretical Value | Experimental Value |

| Molecular Formula | C₁₅H₂₅Br | C₁₅H₂₅Br |

| Molecular Weight | 285.26 g/mol [1] | 285.26 g/mol |

| Boiling Point | 333.3 °C at 760 mmHg | 100-110 °C at 15 mmHg |

| Density | 1.058 g/mL | 1.052 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.509 |

| logP (Octanol-Water Partition Coefficient) | 6.2[1] | Not available |

Note: The theoretical boiling point is predicted at standard pressure, while the experimental value is reported under vacuum.

Spectroscopic Fingerprints: Experimental Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure of this compound. The experimental ¹H and ¹³C NMR data are crucial for confirming the identity and purity of the compound.

Experimental ¹H NMR Chemical Shifts (CDCl₃, 500 MHz) [2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 5.54 | br t | 1H | Vinyl H |

| 5.08-5.11 | m | 2H | Vinyl H |

| 4.03 | d | 2H | CH₂Br |

| 1.97-2.13 | m | 8H | 4x CH₂ |

| 1.74 | s | 3H | CH₃ |

| 1.69 | s | 3H | CH₃ |

| 1.61 | br s | 6H | 2x CH₃ |

Experimental ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) [2]

| Chemical Shift (δ) ppm |

| 143.8 |

| 135.8 |

| 131.6 |

| 124.5 |

| 123.6 |

| 120.7 |

| 39.9 |

| 39.7 |

| 30.0 |

| 26.9 |

| 26.3 |

| 25.9 |

| 17.9 |

| 16.3 |

| 16.2 |

Experimental Protocols: From Synthesis to Analysis

A critical component of this guide is the inclusion of detailed experimental methodologies, enabling researchers to replicate key procedures.

Synthesis of this compound from trans,trans-Farnesol

This protocol is adapted from Organic Syntheses.[2]

Materials:

-

trans,trans-farnesol

-

Anhydrous diethyl ether

-

Phosphorus tribromide (PBr₃)

-

Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve trans,trans-farnesol in anhydrous diethyl ether in a round-bottom flask and cool the solution to -15 to -10 °C in an ice-salt bath.

-

Slowly add phosphorus tribromide to the cooled solution with stirring.

-

After the addition is complete, continue stirring at low temperature for a specified period.

-

Quench the reaction by carefully adding ice-water.

-

Separate the organic layer and wash it sequentially with ice-cold saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Analytical Methodologies

Gas Chromatography (GC) for Terpene Analysis:

A general protocol for the analysis of terpenes, which can be adapted for farnesyl bromide, involves the following steps:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, hexane).

-

Injection: Inject a small volume of the sample solution into the GC instrument equipped with a flame ionization detector (FID).

-

Separation: Utilize a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polar column). The oven temperature is programmed to ramp up to achieve separation of the components.

-

Detection and Quantification: The FID detects the eluted compounds. The retention time is used for identification by comparison with a standard, and the peak area is used for quantification.

The Role of this compound in Biological Systems: Protein Prenylation

This compound is a key reagent for studying protein prenylation, a post-translational modification where a farnesyl group is attached to a cysteine residue of a target protein. This process is catalyzed by the enzyme farnesyltransferase and is crucial for the function of many proteins involved in cellular signaling, including the Ras family of small GTPases.

The following diagram illustrates the protein farnesylation pathway:

Caption: The protein farnesylation pathway.

Conclusion

This technical guide provides a multifaceted view of this compound, integrating theoretical predictions with empirical observations. The compiled data and detailed protocols serve as a valuable resource for chemists and biologists working in the fields of organic synthesis, medicinal chemistry, and cellular biology. The close agreement between theoretical and experimental data highlights the increasing reliability of computational methods in predicting molecular properties, thereby accelerating research and development in the life sciences.

References

Methodological & Application

Application Notes: S-Farnesylation of Cysteine Residues with Farnesyl Bromide

References

- 1. S-Farnesylated Cysteine Peptides [biosyn.com]

- 2. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. peptide.com [peptide.com]

- 6. agilent.com [agilent.com]

- 7. polypeptide.com [polypeptide.com]

using trans,trans-farnesyl bromide in farnesyltransferase inhibitor assays

These application notes provide detailed procedures for utilizing trans,trans-farnesyl bromide in the context of farnesyltransferase (FTase) inhibitor assays. The content is intended for researchers, scientists, and drug development professionals engaged in cancer research and other diseases where FTase is a therapeutic target.

Introduction to Farnesyltransferase and its Inhibition

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification process known as farnesylation.[1][2] This process involves the attachment of a 15-carbon farnesyl isoprenoid lipid from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1][3] Farnesylation is essential for anchoring many key signaling proteins to the cell membrane, a prerequisite for their biological activity.[1]

A primary target of FTase is the Ras superfamily of small GTP-binding proteins, which are pivotal in signal transduction pathways controlling cell growth, proliferation, and differentiation.[1][4] Oncogenic mutations in Ras are common in many human cancers, leading to its constitutive activation and uncontrolled cell growth.[5][6] Since membrane localization is indispensable for Ras function, inhibiting its farnesylation presents a compelling therapeutic strategy.[3] Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block FTase, thereby preventing Ras processing and disrupting its oncogenic signaling.[5][7] FTIs are also being investigated for other conditions, including progeria and certain parasitic infections.[3][8]

Role of this compound in Farnesylation Research

While the natural substrate for FTase in enzymatic assays is farnesyl pyrophosphate (FPP)[9], this compound serves as a crucial synthetic reagent in farnesylation research.[10] Its primary application is in the chemical synthesis of farnesylated molecules, such as farnesylated peptides and other custom substrates.[10] These synthetic molecules are invaluable as:

-

Non-radioactive standards: For validating assay performance and for use in biophysical studies.

-

Inhibitor precursors: As a starting material for the synthesis of novel FTI candidates.[10]

-

Probes: To study the active site of FTase and other enzymes involved in protein prenylation.[10]

The synthesis typically involves an SN2 reaction where the thiol group of a cysteine residue attacks the carbon atom bonded to the bromide, displacing the bromide and forming a stable thioether linkage.[10]

Principle of a Fluorescence-Based FTase Inhibitor Assay

A widely used method for screening FTIs is a fluorescence-based assay that is direct, sensitive, and amenable to high-throughput screening.[2][11] The principle of this assay is as follows:

-

Enzyme and Substrates: The reaction mixture contains the FTase enzyme, the farnesyl donor substrate FPP, and a synthetic peptide substrate containing the CaaX motif and a fluorescent label (e.g., Dansyl).[2][11]

-

Enzymatic Reaction: FTase catalyzes the transfer of the hydrophobic farnesyl group from FPP to the cysteine residue of the fluorescently labeled peptide.

-

Fluorescence Change: The attachment of the farnesyl group causes the peptide to become more hydrophobic. This change in the microenvironment of the fluorescent dye results in a measurable change (typically an increase) in its fluorescence signal.[2]

-

Inhibition Measurement: In the presence of an FTI, the enzymatic reaction is blocked. This prevents the farnesylation of the peptide, and thus the fluorescence signal does not change or changes to a lesser degree. The potency of the inhibitor is determined by measuring the fluorescence at different inhibitor concentrations and calculating the half-maximal inhibitory concentration (IC50).[2]

Experimental Protocols

Protocol for In Vitro Fluorescence-Based FTase Inhibitor Assay

This protocol outlines a method for determining the efficacy of putative FTIs in a 384-well plate format.[12]

Materials:

-

Recombinant Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Test compounds (potential FTIs) dissolved in DMSO

-

Positive control inhibitor (e.g., FTI-277)

-

Black, flat-bottom 384-well plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)[2][12]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Dansyl-peptide substrate in the assay buffer.

-

Prepare a stock solution of FPP in the assay buffer.

-

Prepare a working solution of FTase enzyme in the assay buffer. The optimal concentration should be determined experimentally.

-

Prepare serial dilutions of the test compounds and positive control in DMSO. Then, dilute further into the assay buffer.

-

-

Assay Setup:

-

Add 5 µL of the sample solutions (test compounds, positive control, or buffer for negative control) to the wells of the 384-well plate.[12]

-

Prepare a Working Reagent mix containing the Dansyl-peptide substrate and FPP in the assay buffer.

-

Add 25 µL of the Working Reagent to all wells.[12]

-

To initiate the reaction, add the FTase enzyme solution to all wells except for the "no enzyme" blank.

-

-

Incubation:

-

Mix the plate gently by tapping.[12]

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester

This protocol provides a representative method for using this compound to synthesize a farnesylated amino acid, which can be used as a standard or incorporated into peptides.

Materials:

-

L-cysteine methyl ester hydrochloride

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve L-cysteine methyl ester hydrochloride in anhydrous methanol.

-

Add sodium methoxide to the solution to deprotonate the thiol group, forming a thiolate.

-

Slowly add a solution of this compound in anhydrous methanol to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting S-trans,trans-farnesyl-L-cysteine methyl ester using column chromatography on silica gel.

Data Presentation

The efficacy of farnesyltransferase inhibitors is typically reported by their IC50 values. The table below summarizes the activity of several known FTIs.

| Compound Name | Target Enzyme | IC50 Value (nM) | Reference |

| Tipifarnib (R115777) | Farnesyltransferase | 0.86 | (Bishop et al., 2000) |

| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 | (Liu et al., 1998) |

| FTI-277 | Farnesyltransferase | 0.5 | (Lerner et al., 1995) |

| BMS-214662 | Farnesyltransferase | 0.55 | (Manne et al., 2000) |

| L-744,832 | Farnesyltransferase | 1.8 | (Kohl et al., 1995) |

| Compound (US 6228865) | Farnesyltransferase | 2.2 | (US Patent 6228865)[13] |

Note: IC50 values can vary depending on assay conditions. The references provided are representative and may not be from the search results.

Visualizations

Signaling Pathway

References

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 28290-41-7 | Benchchem [benchchem.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. | BioWorld [bioworld.com]

Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester. This compound is a crucial tool in the study of protein prenylation, a post-translational modification vital for the function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases. The protocols herein describe a common and effective method for the S-alkylation of L-cysteine methyl ester with trans,trans-farnesyl bromide. This guide includes a step-by-step synthetic procedure, purification methods, and characterization data to aid researchers in the preparation and validation of this important chemical probe.

Introduction

Protein prenylation is a key post-translational modification where a farnesyl or geranylgeranyl isoprenoid group is attached to a cysteine residue at or near the C-terminus of a protein. This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often a prerequisite for its biological activity. S-trans,trans-farnesyl-L-cysteine methyl ester serves as a valuable standard and intermediate for studying the enzymes involved in the prenylation pathway, such as farnesyltransferase (FTase), and for the development of inhibitors with therapeutic potential, particularly in oncology.

The synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester is typically achieved through the nucleophilic substitution of the bromide from this compound by the thiol group of L-cysteine methyl ester.[1] The reaction is generally carried out in the presence of a mild base to deprotonate the thiol, rendering it nucleophilic.

Chemical and Physical Data

A summary of the key chemical and physical properties of the starting materials and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | CAS Number |

| L-Cysteine Methyl Ester Hydrochloride | C₄H₁₀ClNO₂S | 171.65 | White to off-white crystalline powder | ≥98% | 18598-63-5 |

| This compound | C₁₅H₂₅Br | 285.26 | Colorless to pale yellow oil | Mixture of isomers, typically ≥90% | 6372-03-8 |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | ≥99% | 121-44-8 |

| S-trans,trans-farnesyl-L-cysteine Methyl Ester | C₁₉H₃₃NO₂S | 339.54 | Pale yellow oil | >97% [2] | 125741-64-2 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of S-trans,trans-farnesyl-L-cysteine methyl ester.

Protocol 1: Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester

This protocol is based on the established S-alkylation of L-cysteine methyl ester with farnesyl bromide.[1][3]

Materials:

-

L-cysteine methyl ester hydrochloride

-

This compound

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The triethylamine serves to neutralize the hydrochloride salt and deprotonate the thiol group of the cysteine methyl ester. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: To the reaction mixture, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in dichloromethane).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

-

Protocol 2: Purification by Column Chromatography

Materials:

-

Crude S-trans,trans-farnesyl-L-cysteine methyl ester

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluting solvent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 5% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified S-trans,trans-farnesyl-L-cysteine methyl ester.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, the product can be purified by reversed-phase HPLC.[1]

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system with a UV detector.

-

Column: A reversed-phase C4 or C8 column is recommended.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from approximately 30% B to 100% B over 30-40 minutes.

-